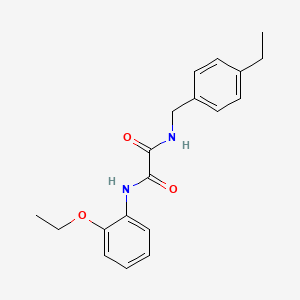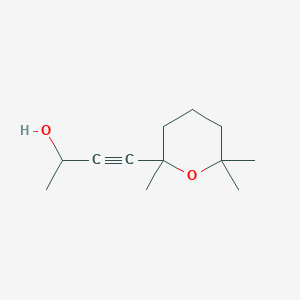
4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol, also known as TMTB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. TMTB is a member of the alkyne family, which is a group of organic compounds that contain at least one triple bond between carbon atoms. In
作用機序
The mechanism of action of 4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of NF-κB. This compound has also been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.
実験室実験の利点と制限
One of the advantages of using 4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for research on 4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and neuropathic pain. Another area of interest is the use of this compound as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs, while its stability and ease of synthesis make it a valuable reagent in organic synthesis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol can be synthesized using a variety of methods, such as the reaction of 3-butyn-2-ol with 2,6,6-trimethyltetrahydro-2H-pyran in the presence of a catalyst. Another method involves the reaction of 2,6,6-trimethyltetrahydro-2H-pyran-2-carbaldehyde with propargyl alcohol in the presence of a base. Both methods have been successful in producing this compound with high yields and purity.
科学的研究の応用
4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of new polymers and dendrimers. In organic synthesis, this compound has been used as a reagent in various reactions, such as the Sonogashira coupling reaction.
特性
IUPAC Name |
4-(2,6,6-trimethyloxan-2-yl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-10(13)6-9-12(4)8-5-7-11(2,3)14-12/h10,13H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPJMKCVJTOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1(CCCC(O1)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)
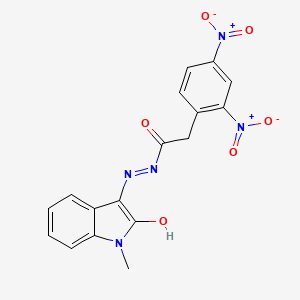
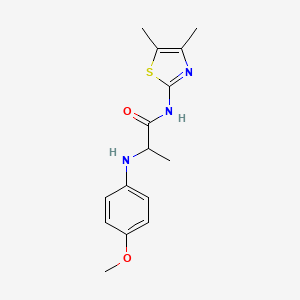
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)
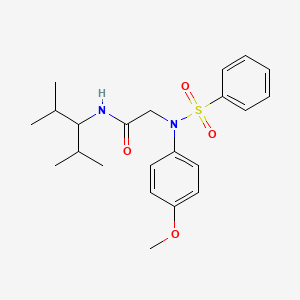
![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5235504.png)
![1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5235505.png)
![17-benzyl-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5235512.png)
